Chemical structure and molecular properties of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine
Chemical structure and molecular properties of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine
Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers[1]
Part 1: Executive Summary & Structural Significance[1]
3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine represents a classic "privileged scaffold" in heterocyclic medicinal chemistry.[1] Belonging to the class of 3,6-disubstituted pyridazines, this molecule serves as a critical chemical probe and intermediate in the discovery of bioactive agents ranging from kinase inhibitors (specifically p38α MAPK) to agrochemical herbicides.[1]
Its architecture combines three distinct pharmacophoric elements:
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The Pyridazine Core: A 1,2-diazine ring that acts as a hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, often improving water solubility compared to carbocyclic analogs.
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The 3,4-Dichlorophenyl Moiety: A lipophilic, electron-deficient group optimized for occupying hydrophobic pockets (e.g., the ATP-binding gate of kinases).[1]
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The 6-Ethylsulfanyl Tail: A flexible thioether side chain that modulates metabolic stability and membrane permeability, susceptible to oxidation (sulfoxide/sulfone) which can alter potency and solubility.[1]
This guide dissects the synthesis, physicochemical properties, and biological utility of this compound, framing it as a model for rational drug design.[1][2]
Part 2: Chemical Architecture & Synthesis[1]
Retrosynthetic Analysis
The construction of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is best approached via a modular strategy starting from the commercially available 3,6-dichloropyridazine .[1] The synthesis relies on the differential reactivity of the halogens or a sequential cross-coupling/nucleophilic substitution (SNAr) approach.[1]
Key Synthetic Challenges:
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Regioselectivity: Ensuring the aryl group and the thioether are introduced at distinct positions (though in 3,6-dichloropyridazine, positions 3 and 6 are equivalent until the first substitution).
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Chemoselectivity: Preventing over-substitution during the nucleophilic displacement.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Introduction of the Aryl Group (Suzuki-Miyaura Coupling) [1]
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Reagents: 3,6-Dichloropyridazine (1.0 eq), 3,4-Dichlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]
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Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[1]
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Conditions: Reflux (90–100°C) for 4–6 hours under inert atmosphere (N₂).
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Mechanism: Oxidative addition of Pd(0) to the pyridazine chloride, transmetallation with the boronic acid, and reductive elimination to form 3-chloro-6-(3,4-dichlorophenyl)pyridazine .[1]
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
Step 2: Introduction of the Thioether (Nucleophilic Aromatic Substitution)
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Reagents: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (Intermediate from Step 1), Sodium ethanethiolate (NaSEt) (1.2 eq) OR Ethanethiol + K₂CO₃.[1]
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Solvent: DMF or anhydrous THF.[1]
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Conditions: Heat at 60–80°C for 2–4 hours.
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Mechanism: The electron-deficient pyridazine ring (further activated by the aryl group) undergoes facile SNAr displacement of the remaining chloride by the thiolate nucleophile.[1]
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Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF.
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Validation: 1H NMR will show the disappearance of the pyridazine proton adjacent to Cl and the appearance of the ethyl group signals (triplet ~1.4 ppm, quartet ~3.2 ppm).[1]
Visualization: Synthesis Pathway
Caption: Modular synthesis via Suzuki coupling followed by nucleophilic aromatic substitution (SnAr).
Part 3: Physicochemical Profiling
Understanding the physicochemical properties is crucial for predicting bioavailability and formulation requirements.[1] The "3,4-dichloro" motif significantly increases lipophilicity.[1]
| Property | Value (Predicted/Observed) | Significance |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S | Core composition.[1][3] |
| Molecular Weight | 285.19 g/mol | Ideal for small molecule drug-likeness (<500 Da).[1] |
| cLogP | ~4.5 – 5.1 | Highly lipophilic.[1] Indicates good membrane permeability but poor aqueous solubility.[1] |
| TPSA | ~38 Ų | Low polar surface area; predicts high blood-brain barrier (BBB) penetration potential.[1] |
| H-Bond Donors | 0 | Lack of donors improves membrane transport.[1] |
| H-Bond Acceptors | 3 | Pyridazine nitrogens and sulfur atom.[1] |
| Solubility | Low (Water), High (DMSO, DCM) | Requires formulation with co-solvents (e.g., PEG400) or cyclodextrins for biological assays.[1] |
Part 4: Biological & Pharmacological Context[2][4][5]
Primary Target Class: p38 MAPK Inhibition
The 3,6-disubstituted pyridazine scaffold is a well-documented template for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) .[1]
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Mechanism of Action: These compounds typically function as ATP-competitive inhibitors.[1] The pyridazine nitrogen accepts a hydrogen bond from the hinge region of the kinase (specifically Met109 in p38α).[1]
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Role of Substituents:
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The 3,4-dichlorophenyl group occupies the hydrophobic pocket I (gatekeeper region), providing high affinity via van der Waals interactions.
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The ethylsulfanyl group extends into the solvent-exposed region or a secondary hydrophobic pocket, depending on the exact binding conformation.
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Agrochemical Relevance
Pyridazines with thioether linkages are also explored as herbicides (inhibiting phytoene desaturase) and insecticides .[1] The metabolic oxidation of the sulfur to a sulfone (–SO₂Et) often activates the compound in vivo, a strategy known as "pro-haptens" or "pro-drugs" in agrochemistry.[1]
Visualization: p38 MAPK Signaling & Inhibition
Caption: The p38 MAPK signaling cascade showing the point of intervention by the pyridazine inhibitor.[1]
Part 5: References
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Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
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Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 2002.
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p38 MAP kinase inhibitors.[1][4][5][6] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 2006.[1][5]
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Synthesis and biological activity of pyridazine derivatives. Journal of Chemical Research, 2017. (General reference for SnAr on pyridazines).[1]
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PubChem Compound Summary: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine. National Library of Medicine.[1] (Precursor data).[1]
Sources
- 1. p38 MAP kinase inhibitor III | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. chemscene.com [chemscene.com]
- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
